molecular formula C5H3BrO2S B028630 5-Bromothiophene-3-carboxylic acid CAS No. 100523-84-0

5-Bromothiophene-3-carboxylic acid

Cat. No. B028630
M. Wt: 207.05 g/mol
InChI Key: YCNXGPMGMAKDPM-UHFFFAOYSA-N
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Patent
US05834447

Procedure details

To a solution of 3-thiophenecarboxylic acid (7.7 g, 60 mmol) in 70 mL acetic acid was added a solution of 9.6 g bromine in 50 mL acetic acid at RT and stirring was continued at RT for 0.5 h. After that, the reaction mixture was poured into 600 mL ice-water. The precipitate was filtered, washed with water and air-dried to give 7.9 g of 5-bromo-3-thiophenecarboxylic acid.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1.[Br:9]Br>C(O)(=O)C>[Br:9][C:5]1[S:1][CH:2]=[C:3]([C:6]([OH:8])=[O:7])[CH:4]=1

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
9.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC(=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.